

Diethyl 2-(prop-2-yn-1-yl)malonate structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Diethyl 2-(prop-2-yn-1-yl)malonate

Cat. No.: B099404

[Get Quote](#)

An In-Depth Technical Guide to **Diethyl 2-(prop-2-yn-1-yl)malonate**: Structure, Bonding, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

Diethyl 2-(prop-2-yn-1-yl)malonate, also commonly known as diethyl propargylmalonate, is a highly versatile trifunctional building block in modern organic synthesis. Its structure incorporates an acidic methine proton, two reactive ester functionalities, and a terminal alkyne, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its structure, bonding, physicochemical properties, synthesis, and reactivity. We will delve into the mechanistic underpinnings of its preparation and explore its applications in constructing advanced intermediates for pharmaceutical and materials science research, supported by detailed protocols and spectroscopic data.

Introduction: A Multifunctional Synthetic Tool

The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, prized for its reliability and versatility.^[1] **Diethyl 2-(prop-2-yn-1-yl)malonate** emerges as a particularly powerful derivative of the parent diethyl malonate. The introduction of the propargyl group (a three-carbon chain with a terminal alkyne) transforms a simple diester into a scaffold ripe for sequential, orthogonal chemical modifications. This unique combination of functional groups—the reactive methylene center, the hydrolyzable esters, and the versatile alkyne—

allows for its use in a wide array of synthetic strategies, including alkylations, cycloadditions (such as "click chemistry"), and metal-catalyzed cross-coupling reactions.^{[2][3]} Its utility is particularly pronounced in the synthesis of heterocyclic systems and complex spirocyclic compounds, which are prevalent motifs in many biologically active natural products and pharmaceutical agents.^{[2][4]}

Molecular Structure and Bonding Analysis

The chemical identity and reactivity of **diethyl 2-(prop-2-yn-1-yl)malonate** are direct consequences of its molecular structure and the nature of its chemical bonds.

Key Identifiers:

- IUPAC Name: Diethyl 2-(prop-2-yn-1-yl)propanedioate^[5]
- Common Name: Diethyl propargylmalonate
- CAS Number: 17920-23-9^{[5][6]}
- Molecular Formula: C₁₀H₁₄O₄^{[5][6]}
- Molecular Weight: 198.22 g/mol ^{[5][6]}

Structural Breakdown:

The molecule is built around a central sp³-hybridized alpha-carbon. This carbon is bonded to four distinct groups:

- A methine proton (α-hydrogen).
- A propargyl group (-CH₂-C≡CH).
- Two ethoxycarbonyl groups (-COOCH₂CH₃).

The electronic environment of the alpha-carbon is heavily influenced by the two adjacent carbonyl groups. These groups are strongly electron-withdrawing, which significantly increases the acidity of the α-hydrogen (pK_a of the parent diethyl malonate is ~13).^[1] This acidity is the

basis for its role in the malonic ester synthesis, allowing for easy deprotonation to form a resonance-stabilized enolate anion.^[1]

The propargyl substituent introduces a region of high electron density at the C-C triple bond. The terminal alkyne features two sp-hybridized carbon atoms, resulting in a linear H-C≡C geometry. This functionality is a gateway to a vast range of transformations distinct from the chemistry of the malonate core.

```
// Nodes for atoms C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3
[label="C"]; H1 [label="H"]; C4 [label="C"]; O3 [label="O"]; O4 [label="O"]; C5 [label="C"]; C6
[label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; H2 [label="H"]; C10 [label="C"]; H3
[label="H"];

// Positioning C1 [pos="0,0"]; H1 [pos="-0.5,0.5"]; C2 [pos="1,0.5"]; O1 [pos="1.5,1"]; O2
[pos="1.5,-0.2"]; C3 [pos="2.5,-0.2"]; C4 [pos="0,-1"]; O3 [pos="-0.5,-1.5"]; O4
[pos="0.5,-1.5"]; C5 [pos="1.5,-1.5"]; C6 [pos="-1,-0.5"]; C7 [pos="-2,-0.5"]; C8
[pos="-3,-0.5"]; H2 [pos="-3.5,-0.5"];

// Dummy nodes for ethyl groups Et1 [label="CH2CH3", pos="2.8,1.2"]; Et2 [label="CH2CH3",
pos="0.8,-2.2"];

// Edges C1 -- H1; C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- Et1; C1 -- C4; C4 -- O3
[style=double]; C4 -- O4; O4 -- Et2; C1 -- C6; C6 -- C7; C7 -- C8 [style=triple]; C8 -- H2; }
```

Caption: Workflow for the Synthesis of **Diethyl 2-(prop-2-yn-1-yl)malonate**.

Detailed Experimental Protocol:

Self-Validating System: The success of each step can be monitored. The complete dissolution of sodium indicates base formation. The formation of a precipitate (sodium bromide) during alkylation indicates the reaction is proceeding. Final purity is confirmed by spectroscopic analysis.

- **Preparation of Sodium Ethoxide:** In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel (under an inert atmosphere, e.g., N₂), add 1.0 molar equivalent of sodium metal (cut into small pieces) to anhydrous ethanol. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide. ^[7]2. Formation of the

Malonate Enolate: Cool the sodium ethoxide solution to below 50°C. Add 1.0 molar equivalent of diethyl malonate dropwise via the dropping funnel with continuous stirring. The formation of a white precipitate of the sodium salt may be observed. [7]3. Alkylation: To the stirred solution of the enolate, add 1.05 molar equivalents of propargyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

- Aqueous Work-up: Cool the reaction mixture to room temperature. Neutralize any remaining base with a dilute acid (e.g., acetic acid or dilute HCl). [8] Remove the bulk of the ethanol under reduced pressure. Add water to dissolve the sodium bromide salt and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
- Purification: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure **diethyl 2-(prop-2-yn-1-yl)malonate**.

Spectroscopic Characterization

Unambiguous identification of the product is achieved through a combination of NMR and IR spectroscopy. The key is to identify signals corresponding to each unique part of the molecule. [9]

Table 3: Expected Spectroscopic Data

Technique	Region	Assignment & Description
^1H NMR	~4.2 ppm	Quartet, 4H (Protons of the two -OCH ₂ CH ₃ groups)
~3.5 ppm	Triplet, 1H (Methine proton, -CH(COOEt) ₂)	
~2.8 ppm	Doublet of triplets, 2H (Propargylic protons, -CH ₂ -C≡CH)	
~2.0 ppm	Triplet, 1H (Terminal alkyne proton, -C≡CH)	
~1.2 ppm	Triplet, 6H (Protons of the two -OCH ₂ CH ₃ groups)	
^{13}C NMR	~168 ppm	Carbonyl carbons (C=O)
~80 ppm	sp carbon of alkyne (-CH ₂ -C≡CH)	
~70 ppm	sp carbon of alkyne (-C≡CH)	
~62 ppm	Methylene carbons of ethyl esters (-OCH ₂ CH ₃)	
~52 ppm	Methine carbon (-CH(COOEt) ₂)	
~20 ppm	Propargylic carbon (-CH ₂ -C≡CH)	
~14 ppm	Methyl carbons of ethyl esters (-OCH ₂ CH ₃)	
IR (Infrared)	~3300 cm ⁻¹	Sharp, strong peak (Terminal alkyne, ≡C-H stretch)
~2120 cm ⁻¹	Sharp, weak peak (C≡C stretch)	

~1735 cm⁻¹

Strong, sharp peak (Ester C=O stretch)

Note: NMR chemical shifts (ppm) are approximate and depend on the solvent used (e.g., CDCl₃). [10]

Reactivity and Applications in Drug Development

The synthetic power of **diethyl 2-(prop-2-yn-1-yl)malonate** lies in the distinct reactivity of its three functional regions, which can often be addressed selectively.

- **α-Methylene Chemistry:** The remaining α-hydrogen can be removed with a stronger base, allowing for a second alkylation to produce disubstituted malonates like diethyl 2-allyl-2-(prop-2-ynyl)malonate. [11] This opens pathways to quaternary carbon centers.
- **Ester Group Manipulation:** The two ester groups can be hydrolyzed under basic or acidic conditions to form the corresponding dicarboxylic acid. [12] Subsequent heating typically leads to decarboxylation, yielding a mono-carboxylic acid. This is a classic method for synthesizing substituted acetic acids. [12] * **Alkyne Chemistry:** The terminal alkyne is the most versatile handle for advanced applications.
 - **Click Chemistry:** It readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a stable and common linker in medicinal chemistry and bioconjugation.
 - **Metal-Catalyzed Reactions:** It is a key precursor for gold(I)-catalyzed intramolecular cyclizations to synthesize complex oxygen-containing spirocycles, such as 2,7-dioxaspiro[4.4]nonane-1,6-diones. [2] These scaffolds are of high interest in pharmaceutical research due to their presence in numerous bioactive compounds. [2] * **General Synthesis:** It serves as a building block for various pharmaceuticals, pesticides, and other specialty chemicals. [13][14][15] The parent compound, diethyl malonate, is used to synthesize barbiturates, vitamins B1 and B6, and anti-inflammatory agents. [4][16] The propargylated version provides an entry point to even more complex analogues of these drugs.

Conclusion

Diethyl 2-(prop-2-yn-1-yl)malonate is more than a simple alkylated malonic ester; it is a strategic intermediate for complex molecule synthesis. The interplay between its acidic methine, modifiable ester groups, and highly reactive terminal alkyne provides chemists with a robust platform for generating molecular diversity. Its straightforward synthesis and predictable reactivity make it an indispensable tool for researchers in drug discovery, enabling the efficient construction of novel heterocyclic and spirocyclic systems that are central to the development of new therapeutic agents.

References

► Click to expand

- PubChem. Diethyl 2-Propynylmalonate.
- PubChem. Diethyl 2-allyl-2-(prop-2-ynyl)malonate.
- ChemBK. Diethyl 2,2-di(prop-2-yn-1-yl)
- Carl ROTH.
- International Labour Organization.
- Carl ROTH.
- KISHIDA CHEMICAL CO.,LTD.
- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)
- Human Metabolome Database. ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). [Link]
- Wikipedia.
- PubChem. Diethyl 2-(2-methylallyl)malonate.
- Sciencemadness.org.
- ResearchGate.
- LookChem.
- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
- Filo.
- ResearchGate.
- Chemistry LibreTexts. 10.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Ethylmalonate in Pioneering Pharmaceutical Discoveries. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. askfilo.com [askfilo.com]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl 2-Propynylmalonate | C₁₀H₁₄O₄ | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl 2-(prop-2-yn-1-yl)malonate | 17920-23-9 [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Human Metabolome Database: ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573) [hmdb.ca]
- 11. Diethyl 2-allyl-2-(prop-2-ynyl)malonate | C₁₃H₁₈O₄ | CID 10988319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 14. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Diethyl malonate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Diethyl 2-(prop-2-yn-1-yl)malonate structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099404#diethyl-2-prop-2-yn-1-yl-malonate-structure-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com